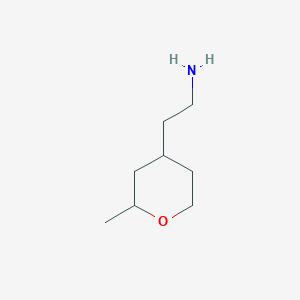

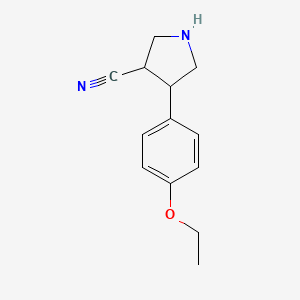

![molecular formula C12H15IN2O3 B1531998 tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate CAS No. 1198108-82-5](/img/structure/B1531998.png)

tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate

説明

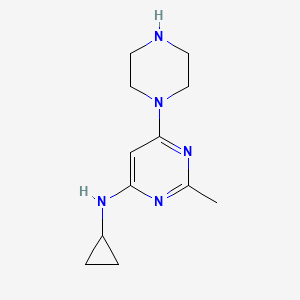

tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate is an organoiodine compound belonging to the oxazine family Its distinctive structure combines a pyridine ring fused to an oxazine moiety with an iodine atom at the 7-position and a tert-butyl ester group at the 4-position

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions. A common route involves:

Formation of the oxazine ring: : Cyclization of suitable precursors under controlled conditions.

Introduction of the iodine atom: : Typically achieved through electrophilic iodination.

Esterification: : Utilizing tert-butyl esters to introduce the ester functionality.

Industrial Production Methods

While specific large-scale industrial methods are proprietary, the processes usually involve optimizing the synthetic routes mentioned above, ensuring scalability and cost-effectiveness while maintaining purity and yield.

Types of Reactions

This compound undergoes several types of reactions:

Substitution Reactions: : The iodine atom serves as a leaving group, facilitating nucleophilic substitutions.

Reductions: : The ester functionality can be reduced to alcohols under suitable conditions.

Oxidations: : This compound can be oxidized to introduce additional functionalities or modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: : Nucleophiles such as amines or thiols in the presence of base.

Reduction: : Reagents like lithium aluminium hydride or borane.

Oxidation: : Agents like PCC or DMSO.

Major Products

The major products depend on the specific reaction:

Substitution might yield various substituted oxazine derivatives.

Reduction results in alcohols.

Oxidation produces keto or carboxylic acid derivatives.

Chemistry

In chemistry, this compound is employed in:

Synthetic pathways: : Serving as an intermediate for more complex molecules.

Cross-coupling reactions: : Leveraging the iodine as a site for catalytic processes.

Biology and Medicine

Bioactive molecules: : Synthesizing potential drug candidates.

Biological probes: : Used in molecular imaging or as markers due to its distinct structure.

Industry

Materials science: : Precursors for polymers or advanced materials.

Pharmaceuticals: : Intermediate in the synthesis of therapeutic agents.

科学的研究の応用

Synthesis and Reactivity

The compound is utilized in organic synthesis, demonstrating its role in the formation of complex heterocyclic systems. Ivanov et al. (2020) described the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to various heterocyclic systems, showcasing the compound's potential as a precursor in synthesizing novel organic structures with significant yields. This process highlights the compound's utility in creating diverse molecular architectures, essential for developing new materials and potential pharmaceuticals (Ivanov, 2020).

Catalysis and Green Chemistry

In the realm of green chemistry, Zhang et al. (2009) developed an iodine–pyridine–tert-butylhydroperoxide system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions. This research underscores the compound's role in facilitating environmentally benign reactions, contributing to more sustainable chemical processes. The method's efficiency and selectivity in producing ketones and nitriles from primary substrates underscore its significance in organic synthesis, offering a greener alternative to traditional oxidative processes (Zhang et al., 2009).

Molecular Modification and Biological Activity

Research on chemical modifications of related structures, aiming to explore and enhance biological activities, also aligns with the applications of tert-butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate. For instance, Nie et al. (2020) discussed the modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound structurally related to the tert-butyl 7-iodo derivative. This study is part of a broader effort to develop novel analgesics with improved pharmacological profiles, demonstrating the compound's potential as a starting point for synthesizing new therapeutic agents (Nie et al., 2020).

生化学分析

Biochemical Properties

Similar compounds have been used in the synthesis of various pharmaceuticals

Cellular Effects

Similar compounds have shown to have significant pharmacological effects .

Molecular Mechanism

Similar compounds have been used as inhibitors in the study of PARP7, a protein involved in nucleic acid sensing and immune regulation .

作用機序

The precise mechanism by which tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate exerts its effects varies based on its application:

Nucleophilic substitution: : Involves the replacement of the iodine atom.

Reduction/Oxidation: : Alters the ester or oxazine ring functionalities, impacting the compound’s reactivity and interactions.

類似化合物との比較

tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate can be compared to other organoiodine compounds like:

tert-Butyl 7-bromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate: : Similar, but with a bromine atom instead of iodine, resulting in different reactivity.

tert-Butyl 7-iodo-2H-pyrido[2,3-b][1,4]oxazine-4(3H)-carboxylate: : Similar structural framework with variations in the ring fusion position.

This compound’s uniqueness lies in its specific substitution pattern and the resulting chemical properties, making it a valuable entity in synthetic and applied chemistry fields.

Hope this dives deep enough for you! Let's keep geeking out about chemistry or pivot to something else equally fascinating!

特性

IUPAC Name |

tert-butyl 7-iodo-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-4-5-17-9-6-8(13)7-14-10(9)15/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYLOKUCOHNRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1N=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674139 | |

| Record name | tert-Butyl 7-iodo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198108-82-5 | |

| Record name | tert-Butyl 7-iodo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

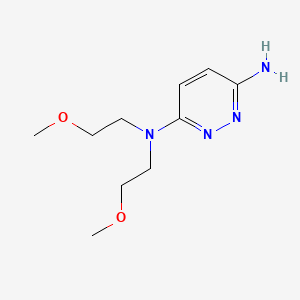

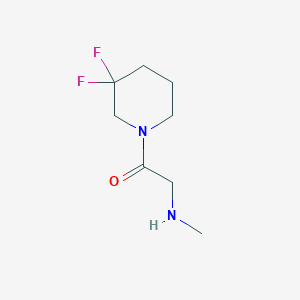

![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)

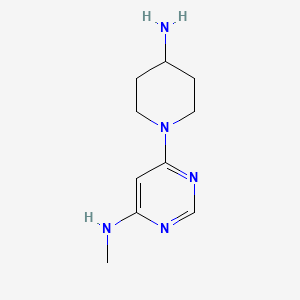

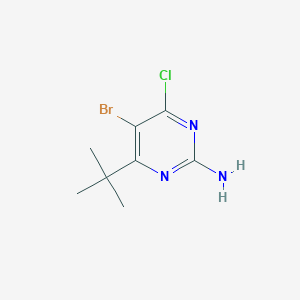

![7-Azaspiro[4.5]decane hydrochloride](/img/structure/B1531918.png)

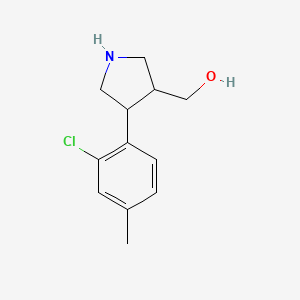

![2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid](/img/structure/B1531937.png)

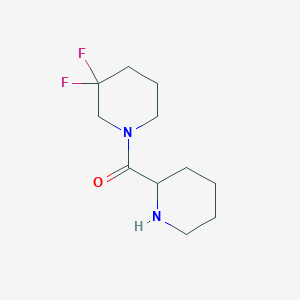

![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)